molecular formula C17H13ClN2 B13114174 4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine

4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine

Cat. No.: B13114174
M. Wt: 280.7 g/mol
InChI Key: ADAPKBHMDIJXAJ-UHFFFAOYSA-N
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Description

4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a chlorine atom at position 4, a phenyl group at position 6, and a meta-tolyl group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with m-toluidine under basic conditions. The reaction typically takes place in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) in the presence of a base like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl or diaryl pyrimidine derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the phenyl and tolyl groups.

Scientific Research Applications

4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The compound can interact with molecular targets such as kinases, proteases, or G-protein coupled receptors. These interactions can modulate various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-phenyl-2-(p-tolyl)pyrimidine
  • 4-Chloro-6-phenyl-2-(o-tolyl)pyrimidine
  • 4-Chloro-6-phenyl-2-(m-methylphenyl)pyrimidine

Uniqueness

4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the meta-tolyl group at position 2 can result in distinct steric and electronic effects compared to other isomers, potentially leading to different pharmacological profiles .

Properties

Molecular Formula

C17H13ClN2

Molecular Weight

280.7 g/mol

IUPAC Name

4-chloro-2-(3-methylphenyl)-6-phenylpyrimidine

InChI

InChI=1S/C17H13ClN2/c1-12-6-5-9-14(10-12)17-19-15(11-16(18)20-17)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

ADAPKBHMDIJXAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)C3=CC=CC=C3

Origin of Product

United States

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